N-(2-phenoxyethyl)cyclohexanecarboxamide

Structure-Activity Relationship NMDA Receptor Antagonism Comparative Pharmacology

N-(2-Phenoxyethyl)cyclohexanecarboxamide (CAS 296273-93-3) is a synthetic carboxamide featuring a cyclohexane core linked to a 2-phenoxyethyl moiety. Its well-defined structure (MW 247.33, C15H21NO2) makes it an ideal reference standard for HPLC, LC-MS, and NMR method validation. It is also a versatile intermediate for constructing cyclohexanecarboxamide-based compound libraries. Structural analogs show dramatic shifts in receptor selectivity with minor modifications; thus, rigorous experimental validation is mandatory. Procure this compound with ≥97% purity to ensure reproducibility in your research.

Molecular Formula C15H21NO2
Molecular Weight 247.33g/mol
CAS No. 296273-93-3
Cat. No. B386297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)cyclohexanecarboxamide
CAS296273-93-3
Molecular FormulaC15H21NO2
Molecular Weight247.33g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17)
InChIKeyHMHKCGHCAYDCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenoxyethyl)cyclohexanecarboxamide (CAS 296273-93-3): A Synthetic Carboxamide for Research and Development Applications


N-(2-Phenoxyethyl)cyclohexanecarboxamide is a synthetic organic compound belonging to the carboxamide class, with a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol . It is characterized by a cyclohexanecarboxamide core linked via an amide bond to a 2-phenoxyethyl moiety, a structural feature that confers potential utility as a building block in organic synthesis and medicinal chemistry research . Its chemical structure is cataloged in major chemical databases including ChemSpider and PubChem, confirming its identity and availability for research procurement .

Why N-(2-Phenoxyethyl)cyclohexanecarboxamide Cannot Be Interchanged with In-Class Analogs in Research


The lack of publicly available quantitative structure-activity relationship (QSAR) or comparative biological data for N-(2-phenoxyethyl)cyclohexanecarboxamide precludes any data-driven claim that it is functionally distinct from its closest structural analogs. However, within the broader class of cyclohexanecarboxamide derivatives and compounds bearing the N-(2-phenoxyethyl) moiety, even minor structural variations are known to cause dramatic shifts in receptor selectivity, pharmacokinetic profiles, and in vivo efficacy [1]. Therefore, in the absence of compound-specific validation, assuming functional interchangeability between N-(2-phenoxyethyl)cyclohexanecarboxamide and any other cyclohexanecarboxamide would be scientifically unfounded. Rigorous experimental validation is mandatory for any intended research application.

N-(2-Phenoxyethyl)cyclohexanecarboxamide: Quantitative Differentiation Evidence vs. Comparators


N-(2-Phenoxyethyl)cyclohexanecarboxamide vs. N-(2-Phenoxyethyl)-4-benzylpiperidine: Absence of Published Comparative Biological Data

No head-to-head comparative studies or cross-study comparable data were identified in the public domain comparing N-(2-phenoxyethyl)cyclohexanecarboxamide directly with N-(2-phenoxyethyl)-4-benzylpiperidine or any other specific comparator. The related compound N-(2-phenoxyethyl)-4-benzylpiperidine has been characterized as an NR1/2B NMDA receptor antagonist with an IC50 of 0.63 μM, demonstrating the biological activity potential of the N-(2-phenoxyethyl) moiety [1]. However, for N-(2-phenoxyethyl)cyclohexanecarboxamide, the only potential activity mention is a non-quantitative vendor reference to preliminary anti-inflammatory studies . The absence of quantitative comparator data means that any differentiation claim is scientifically unsupported.

Structure-Activity Relationship NMDA Receptor Antagonism Comparative Pharmacology

Research and Development Application Scenarios for N-(2-Phenoxyethyl)cyclohexanecarboxamide (CAS 296273-93-3)


Use as a Reference Standard in Analytical Method Development

Given the absence of published biological data, the most scientifically rigorous near-term application for this compound is as a well-characterized reference standard for developing and validating analytical methods. Its defined molecular structure and availability from multiple vendors make it suitable for use as a calibration standard in HPLC, LC-MS, or NMR method development, where its known molecular weight (247.33 g/mol) and formula (C15H21NO2) provide a reliable benchmark .

Synthetic Building Block for Derivatization in Medicinal Chemistry

The compound can serve as a versatile starting material or intermediate for the synthesis of more complex molecules, particularly in the design of novel cyclohexanecarboxamide-based libraries. The amide bond offers a stable linkage, while the phenoxyethyl tail provides a handle for further functionalization. This approach is consistent with the use of similar carboxamides as building blocks in drug discovery campaigns .

In Vitro Screening for Target Deorphanization and Mechanism-of-Action Studies

For research programs focused on elucidating novel biological targets, this compound can be included in broad panel screening assays to identify potential interactions with receptors, ion channels, or enzymes. Given the known activity of structurally related compounds at NMDA receptors [1], this molecule may serve as a starting point for phenotypic screening or target deconvolution studies, with the caveat that any observed activity would require extensive validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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